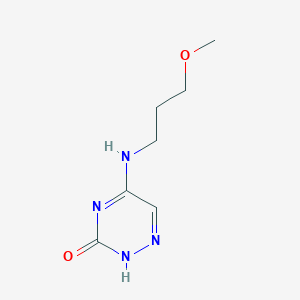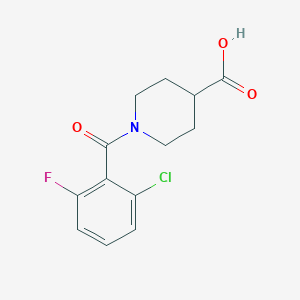
4-(Hexyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hexyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that has a triazine ring structure. This compound is also known as HOBt-Hydrazone and is used as a reagent in organic synthesis.
Applications De Recherche Scientifique
4-(Hexyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has various applications in scientific research. It is commonly used as a reagent in organic synthesis, especially in peptide synthesis. It is also used in the synthesis of various heterocyclic compounds. Additionally, this compound has potential applications in the field of medicinal chemistry. It has been shown to exhibit anti-inflammatory and analgesic activity in animal models. It also has potential as an antitumor agent.
Mécanisme D'action
The mechanism of action of 4-(Hexyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone is not well understood. However, it is believed to act by inhibiting the activity of enzymes involved in inflammation and tumor growth. It may also act by modulating the immune system.
Biochemical and Physiological Effects:
4-(Hexyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone has been shown to exhibit anti-inflammatory and analgesic activity in animal models. It has also been shown to have potential as an antitumor agent. However, its biochemical and physiological effects are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(Hexyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone in lab experiments is its ease of synthesis. It is also relatively stable and can be stored for long periods. However, one limitation is that its mechanism of action is not well understood, which makes it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 4-(Hexyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone. One area of interest is its potential as an antitumor agent. Further studies are needed to determine its efficacy and safety in treating various types of cancer. Another area of interest is its potential as an anti-inflammatory and analgesic agent. Studies are needed to determine its mechanism of action and its potential as a therapeutic agent for various inflammatory conditions. Additionally, further research is needed to understand the biochemical and physiological effects of this compound.
Méthodes De Synthèse
The synthesis of 4-(Hexyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone involves the reaction of HOBt (4-hydroxy-1,2,3-benzotriazine) with an aldehyde in the presence of a hydrazine. The reaction results in the formation of a hydrazone, which is purified by recrystallization. The synthesis of this compound is relatively easy and can be carried out in a laboratory setting.
Propriétés
Nom du produit |
4-(Hexyloxy)benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone |
|---|---|
Formule moléculaire |
C17H23N5O2 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
5-[(2E)-2-[(4-hexoxyphenyl)methylidene]hydrazinyl]-6-methyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C17H23N5O2/c1-3-4-5-6-11-24-15-9-7-14(8-10-15)12-18-21-16-13(2)20-22-17(23)19-16/h7-10,12H,3-6,11H2,1-2H3,(H2,19,21,22,23)/b18-12+ |
Clé InChI |
KDCAMIRJZGUDRF-LDADJPATSA-N |
SMILES isomérique |
CCCCCCOC1=CC=C(C=C1)/C=N/NC2=NC(=O)NN=C2C |
SMILES |
CCCCCCOC1=CC=C(C=C1)C=NNC2=NC(=O)NN=C2C |
SMILES canonique |
CCCCCCOC1=CC=C(C=C1)C=NNC2=NC(=O)NN=C2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 2-[(4-methyl-2-quinolinyl)sulfanyl]propanoate](/img/structure/B254255.png)

![2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B254260.png)
![4-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde (3-hydroxy-6-methyl-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254261.png)

![2-[(3Z)-3-cyano-2-oxo-3-(4-oxo-1H-quinazolin-2-ylidene)propyl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B254264.png)
![2-Methylpropyl 4-[[4-chloro-1-(2-nitrophenyl)-2,5-dioxopyrrol-3-yl]amino]benzoate](/img/structure/B254267.png)



![N-(4-tert-butylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B254272.png)